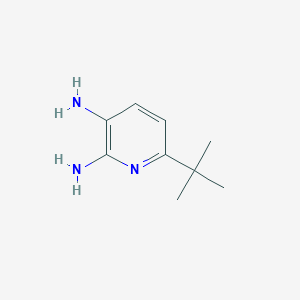
6-Tert-butylpyridine-2,3-diamine
説明
6-Tert-butylpyridine-2,3-diamine is a chemical compound with the CAS Number: 1517309-59-9 . It is also known as 6-(tert-butoxy)pyridine-2,3-diamine . The IUPAC name for this compound is 6-(tert-butoxy)pyridine-2,3-diamine .
Synthesis Analysis
The synthesis of compounds similar to 6-Tert-butylpyridine-2,3-diamine involves reactions of pyridine and substituted pyridines with certain reagents . For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In the case of 6-Tert-butylpyridine-2,3-diamine, there are two nitrogen atoms, each bonded to two carbon atoms, making it a diamine.Chemical Reactions Analysis
The chemical reactions involving compounds similar to 6-Tert-butylpyridine-2,3-diamine are complex and involve multiple steps . For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 6-Tert-butylpyridine-2,3-diamine can vary widely depending on the specific compound and its structure . For example, some polyimides derived from similar compounds show good solubility in common polar solvents, high thermal stability, and excellent hydrophobic properties .科学的研究の応用
Photoluminescence in Material Science
Research on terpyridine derivatives, including those with tert-butyl substituents, emphasizes their role in developing luminescent materials. For instance, Re(I) complexes based on terpyridine ligands have been synthesized, showcasing strong photoluminescence properties. These materials are promising for applications in light-emitting devices and sensors, highlighting how tert-butylpyridine derivatives can contribute to advanced material functionalities (Wang et al., 2013).
Solar Energy Conversion
In the context of renewable energy, tert-butylpyridine derivatives have been explored for their utility in perovskite solar cells. Specifically, these compounds serve as additives in organic hole-transporting materials, enhancing the efficiency and stability of the solar cells. This research underscores the importance of tert-butylpyridine derivatives in optimizing the performance of solar energy devices (Xu et al., 2017).
Catalysis and Organic Transformations
Terpyridines and their metal complexes, closely related to tert-butylpyridine derivatives, find extensive use in catalysis. These compounds catalyze a variety of reactions, from artificial photosynthesis to organic transformations, demonstrating the versatility of tert-butylpyridine-based systems in facilitating chemical processes (Winter et al., 2011).
Advanced Polymeric Materials
The synthesis of polymers incorporating tert-butylpyridine units has been investigated for creating organo-soluble and light-colored fluorinated polyimides. These materials exhibit remarkable thermal stability, solubility, and optical properties, making them suitable for various high-performance applications, including electronics and coatings. The research exemplifies the role of tert-butylpyridine derivatives in developing new polymeric materials with superior properties (Yang et al., 2006).
作用機序
Target of Action
Similar diamine-based compounds have been reported to inhibit copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play crucial roles in the metabolism of biogenic amines, including neurotransmitters and polyamines, which are vital for cell growth and differentiation .
Mode of Action
It is known that diamine-based compounds can act as inhibitors of amine oxidases . They may bind to the active site of these enzymes, preventing them from catalyzing the oxidation of amines. This inhibition could lead to an accumulation of amines and a decrease in the production of aldehydes, hydrogen peroxide, and ammonia, which are typical products of amine oxidation .
Biochemical Pathways
The biochemical pathways affected by 6-Tert-butylpyridine-2,3-diamine are likely related to the metabolism of biogenic amines and polyamines. By inhibiting amine oxidases, this compound could disrupt the normal turnover of these molecules, affecting various physiological processes, including neurotransmission, cell growth, and differentiation .
Result of Action
The molecular and cellular effects of 6-Tert-butylpyridine-2,3-diamine’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of amine oxidases, it could potentially affect neurotransmission and cell growth processes by altering the levels of biogenic amines and polyamines .
特性
IUPAC Name |
6-tert-butylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMWNDCUXANUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704546 | |
| Record name | 6-tert-Butylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyridine-2,3-diamine | |
CAS RN |
893444-20-7 | |
| Record name | 6-tert-Butylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)
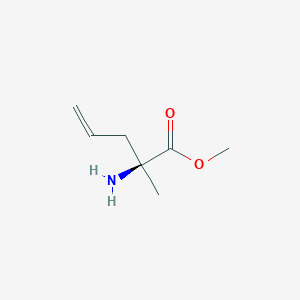




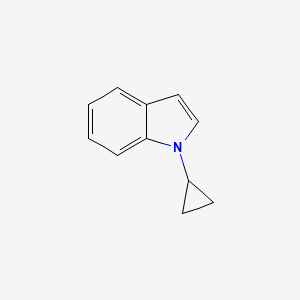
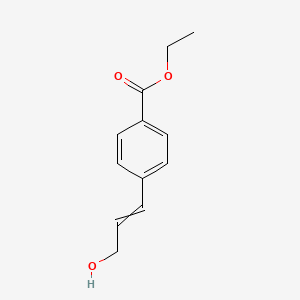
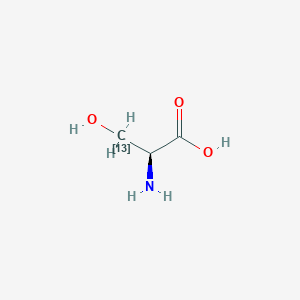
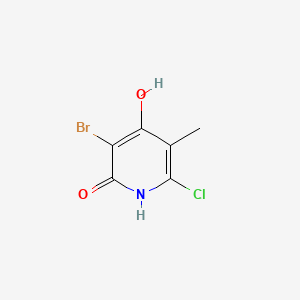
![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
![N-[(2-chloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B3332438.png)